

An In-depth Technical Guide to Pentane-1-sulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentane-1-sulfonamide*

Cat. No.: *B1279081*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by a five-carbon alkyl chain attached to a sulfonamide functional group. This molecule serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry due to the established biological activity of the sulfonamide moiety. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for **pentane-1-sulfonamide**.

Chemical Structure and Properties

Pentane-1-sulfonamide consists of a linear pentyl group bonded to the sulfur atom of a sulfonamide group. The presence of the polar sulfonamide group and the nonpolar alkyl chain imparts amphiphilic characteristics to the molecule.

Molecular Structure

The structural formula and a 3D representation of **pentane-1-sulfonamide** are depicted below. The molecule exhibits a tetrahedral geometry around the sulfur atom.

Caption: 2D Chemical Structure of **Pentane-1-sulfonamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **pentane-1-sulfonamide** is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₅ H ₁₃ NO ₂ S	--INVALID-LINK--[1]
Molecular Weight	151.23 g/mol	--INVALID-LINK--[1]
Melting Point	62-64 °C	--INVALID-LINK--[2]
Boiling Point	256.3 ± 23.0 °C at 760 mmHg	--INVALID-LINK--[2]
Appearance	Light yellow solid	--INVALID-LINK--
Solubility	Soluble in water.	--INVALID-LINK--[3]
Freely soluble in water (for the related sodium salt).	--INVALID-LINK--[4]	
Miscible with a wide range of organic solvents and water (for DMSO).	--INVALID-LINK--[5]	
Soluble in ethanol.	--INVALID-LINK--[6]	
Computed XLogP3-AA	0.7	--INVALID-LINK--[1]

Note: Specific quantitative solubility data for **pentane-1-sulfonamide** in water, ethanol, and DMSO is not readily available in the searched literature. The provided information is based on qualitative descriptions and data for related compounds.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of **pentane-1-sulfonamide**. Below are the expected characteristic features in its NMR, IR, and mass spectra based on the analysis of similar sulfonamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pentyl chain and the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group.

- -CH₃ (C5): A triplet around 0.9 ppm.
- -CH₂- (C2, C3, C4): A multiplet in the range of 1.3-1.8 ppm.
- -CH₂-SO₂- (C1): A triplet around 3.0-3.2 ppm, shifted downfield due to the adjacent sulfonyl group.
- -NH₂: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of 4.5-5.5 ppm.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pentyl chain.

- C5 (-CH₃): Approximately 14 ppm.
- C3 & C4 (-CH₂-): In the range of 22-26 ppm.
- C2 (-CH₂-): Around 31 ppm.
- C1 (-CH₂-SO₂-): Shifted significantly downfield to approximately 55-58 ppm due to the deshielding effect of the sulfonyl group.

Infrared (IR) Spectroscopy

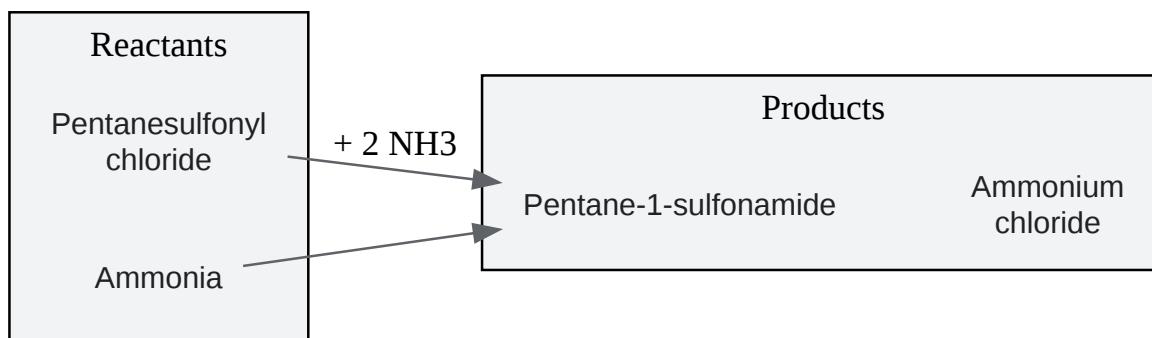
The IR spectrum of **pentane-1-sulfonamide** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Intensity
3400-3250	N-H stretch (asymmetric and symmetric)	Medium
2960-2850	C-H stretch (alkyl)	Strong
1345-1315	S=O stretch (asymmetric)	Strong
1160-1130	S=O stretch (symmetric)	Strong
950-900	S-N stretch	Medium

These characteristic peaks are crucial for confirming the presence of the sulfonamide and alkyl functionalities.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **pentane-1-sulfonamide** is expected to show a molecular ion peak ([M]⁺) at m/z 151. The fragmentation pattern will be characteristic of alkylsulfonamides.


- Molecular Ion ([M]⁺): m/z = 151
- Key Fragmentation Pathways:
 - Cleavage of the C-S bond leading to the loss of the pentyl radical (\bullet C₅H₁₁) and formation of the [SO₂NH₂]⁺ fragment (m/z = 80).
 - Loss of SO₂ (64 Da) from the molecular ion or subsequent fragments.
 - Alpha-cleavage of the alkyl chain.
 - Fragmentation of the pentyl chain leading to a series of peaks separated by 14 Da (CH₂).
[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Synthesis of Pentane-1-sulfonamide

The most common method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia.[7][13]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Pentane-1-sulfonamide**.

Detailed Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve pentane-1-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
- Ammonia Addition: Cool the solution to 0-5 °C in an ice bath. Add concentrated aqueous ammonia (a slight excess, ~2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Workup:
 - If a precipitate (ammonium chloride) forms, remove it by filtration.

- Transfer the filtrate to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **pentane-1-sulfonamide**.

Safety and Handling

Pentane-1-sulfonamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[\[1\]](#)

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the chemical properties and structure of **pentane-1-sulfonamide**. The presented data, including physicochemical properties, spectroscopic characteristics, and a general synthesis protocol, will be valuable for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental investigation into the quantitative solubility and biological activity of this compound is warranted to fully explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 52960-14-2(pentane-1-sulfonamide) | Kuujia.com [kuujia.com]
- 3. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]
- 4. 1-Pentane sulfonic acid, sodium salt monohydrate, HPLC grade, Sodium 1-pentylsulfonate monohydrate - Scharlab [scharlab.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide | (CH₃)₂SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pentane-1-sulfonamide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279081#pentane-1-sulfonamide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com